molecular formula C9H12ClNO B14887475 (S)-1-(2-Chloro-5-methoxyphenyl)ethanamine

(S)-1-(2-Chloro-5-methoxyphenyl)ethanamine

Cat. No.: B14887475
M. Wt: 185.65 g/mol
InChI Key: XDLUKPHXBHTJQM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-5-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the amine through a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of (S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity.

    1-(2-Chloro-5-methoxyphenyl)ethan-1-ol: A related compound with an alcohol group instead of an amine.

    2-Chloro-5-methoxybenzaldehyde: A precursor in the synthesis of the compound.

Uniqueness

(S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and methoxy groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

XDLUKPHXBHTJQM-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)OC)Cl)N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.